Cas no 338392-01-1 (2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline-4-carboxylic acid)

2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline-4-carboxylic acid structure
338392-01-1 structure
Product Name:2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline-4-carboxylic acid
Numero CAS:338392-01-1
MF:C22H13Cl2NO2S
MW:426.315122365952
CID:5705110
PubChem ID:3833791
Update Time:2023-10-15

2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline-4-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 1M-590S
    • 2-(4-chlorophenyl)-3-(4-chlorophenyl)sulfanylquinoline-4-carboxylic acid
    • 338392-01-1
    • Oprea1_139893
    • 2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-4-quinolinecarboxylic acid
    • DTXSID201155121
    • 2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline-4-carboxylicacid
    • 2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline-4-carboxylic acid
    • AKOS005083095
    • 2-(4-Chlorophenyl)-3-[(4-chlorophenyl)thio]-4-quinolinecarboxylic acid
    • 4-Quinolinecarboxylic acid, 2-(4-chlorophenyl)-3-[(4-chlorophenyl)thio]-
    • 2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline-4-carboxylic acid
    • Inchi: 1S/C22H13Cl2NO2S/c23-14-7-5-13(6-8-14)20-21(28-16-11-9-15(24)10-12-16)19(22(26)27)17-3-1-2-4-18(17)25-20/h1-12H,(H,26,27)
    • Chiave InChI: IFGYEVJNLZCUCB-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC(=CC=1)C1C(=C(C(=O)O)C2C=CC=CC=2N=1)SC1C=CC(=CC=1)Cl

Proprietà calcolate

  • Massa esatta: 425.0044052g/mol
  • Massa monoisotopica: 425.0044052g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 4
  • Complessità: 535
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.7
  • Superficie polare topologica: 75.5Ų

Proprietà sperimentali

  • Densità: 1.51±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 575.7±50.0 °C(Predicted)
  • pka: 0.46±0.10(Predicted)

2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline-4-carboxylic acid Letteratura correlata

Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd